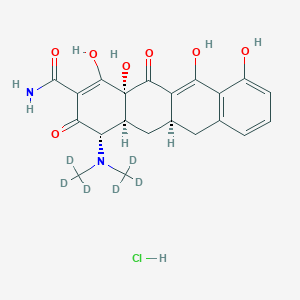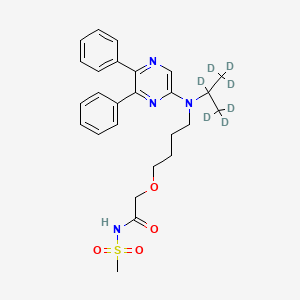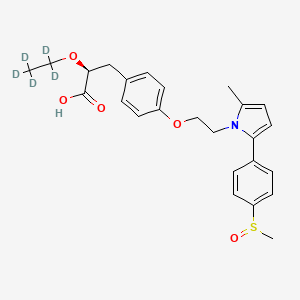
Saroglitazar sulfoxide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saroglitazar sulfoxide-d5 is a deuterated form of Saroglitazar, a compound primarily used for the treatment of dyslipidemia and type 2 diabetes mellitus. Saroglitazar is known for its dual action as a peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPARα and PPARγ subtypes. This dual action helps in managing lipid and glucose levels in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Saroglitazar sulfoxide-d5 involves the incorporation of deuterium atoms into the molecular structure of Saroglitazar. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Saroglitazar sulfoxide-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfoxide group to sulfone under oxidative conditions.
Reduction: Reduction of the sulfoxide group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of Saroglitazar sulfone.
Reduction: Formation of Saroglitazar sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Saroglitazar sulfoxide-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Saroglitazar and its metabolites.
Biology: Studied for its effects on lipid and glucose metabolism in cellular and animal models.
Medicine: Investigated for its potential therapeutic benefits in managing dyslipidemia, type 2 diabetes mellitus, and related metabolic disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Saroglitazar sulfoxide-d5 exerts its effects through dual activation of PPARα and PPARγ subtypes. Activation of PPARα leads to increased fatty acid oxidation and reduced triglyceride levels, while activation of PPARγ improves insulin sensitivity and glucose uptake. This dual action helps in managing both lipid and glucose levels, making it effective in treating dyslipidemia and type 2 diabetes mellitus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pioglitazone: A PPARγ agonist used for the treatment of type 2 diabetes mellitus.
Fenofibrate: A PPARα agonist used for the treatment of hypertriglyceridemia.
Rosiglitazone: Another PPARγ agonist used for managing type 2 diabetes mellitus.
Uniqueness of Saroglitazar Sulfoxide-d5
This compound is unique due to its dual PPARα and PPARγ agonist activity, which allows it to simultaneously manage lipid and glucose levels. This dual action provides a comprehensive approach to treating metabolic disorders, unlike single-target compounds such as pioglitazone and fenofibrate .
Eigenschaften
Molekularformel |
C25H29NO5S |
|---|---|
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
(2S)-3-[4-[2-[2-methyl-5-(4-methylsulfinylphenyl)pyrrol-1-yl]ethoxy]phenyl]-2-(1,1,2,2,2-pentadeuterioethoxy)propanoic acid |
InChI |
InChI=1S/C25H29NO5S/c1-4-30-24(25(27)28)17-19-6-10-21(11-7-19)31-16-15-26-18(2)5-14-23(26)20-8-12-22(13-9-20)32(3)29/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-,32?/m0/s1/i1D3,4D2 |
InChI-Schlüssel |
PXYMLHPTPMPABW-JXJCFHQSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])O[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)S(=O)C)C)C(=O)O |
Kanonische SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)S(=O)C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride](/img/structure/B15145210.png)
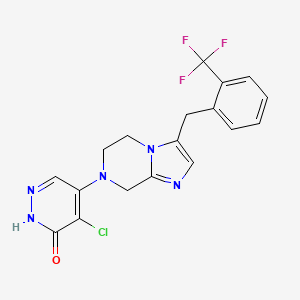
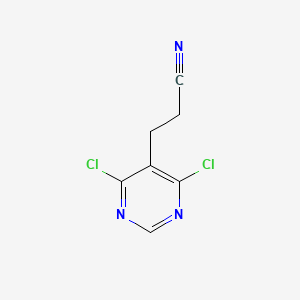
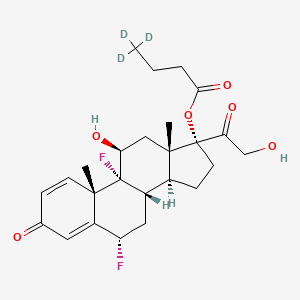
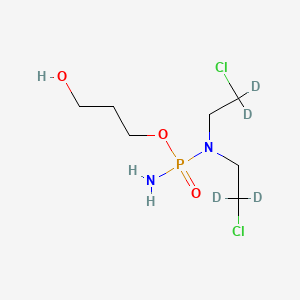

![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
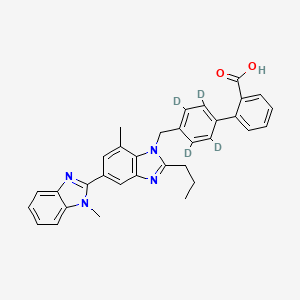
![2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15145283.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)
